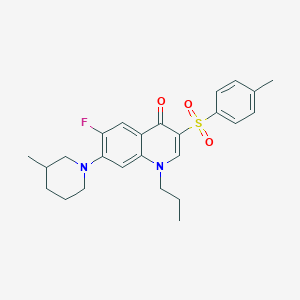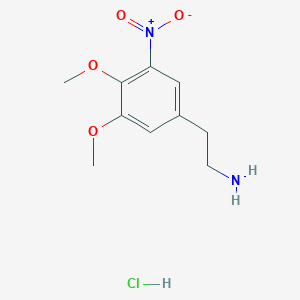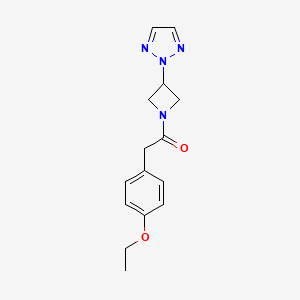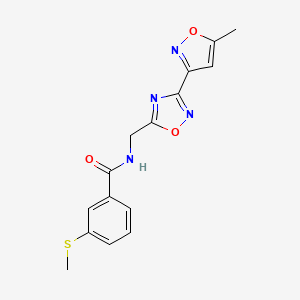
6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one, also known as JNJ-47965567, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinolinones and has been synthesized using a variety of methods.
Scientific Research Applications
Antibacterial Applications
Research indicates that fluoroquinolones, a class to which the compound closely relates, are vital in developing new antibacterial agents. For instance, studies on novel fluoroquinolones have demonstrated potent antibacterial activities against a broad spectrum of Gram-positive and Gram-negative bacteria. Compounds such as temafloxacin hydrochloride show significant potential as broad-spectrum antimicrobial agents, highlighting the importance of structural modifications in enhancing antibacterial efficacy (Chu et al., 1991; Senthilkumar et al., 2009).
Synthesis and Chemical Properties
The synthesis and structural analysis of fluoroquinolones and related compounds are crucial for understanding their biological activities and potential applications. Studies on the synthesis of fluorinated heterocycles, including diverse synthetic routes and mechanistic insights, contribute to the development of novel compounds with enhanced biological activities. Such research offers a foundation for developing new drugs with improved pharmacokinetic and pharmacodynamic properties (Wu et al., 2017).
Photostability and Biological Activity
The photostability of fluoroquinolones, especially those with modifications at specific positions, is a critical aspect of their biological activity and therapeutic efficacy. Studies have shown that certain substitutions can significantly impact a compound's stability under UV irradiation, which in turn affects its antibacterial activity and cytotoxicity. This research area underscores the importance of structural modifications in optimizing the clinical utility of fluoroquinolones (Matsumoto et al., 1992).
properties
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-11-27-16-24(32(30,31)19-9-7-17(2)8-10-19)25(29)20-13-21(26)23(14-22(20)27)28-12-5-6-18(3)15-28/h7-10,13-14,16,18H,4-6,11-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKRSOWHSKOQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)




![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)

![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)

![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)